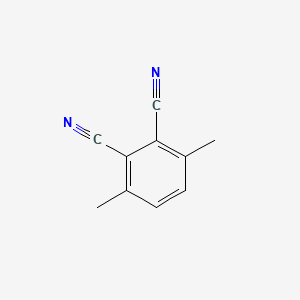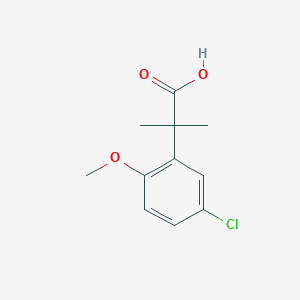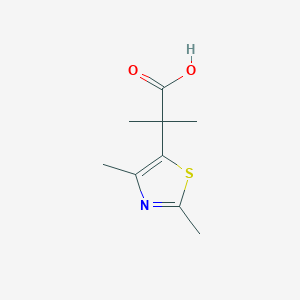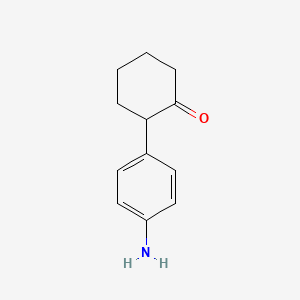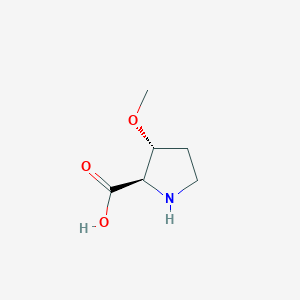
(2R,3R)-3-Methoxypyrrolidine-2-carboxylicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3R)-3-Methoxypyrrolidine-2-carboxylic acid is a chiral compound with significant importance in various fields of chemistry and biology. It is characterized by the presence of a methoxy group attached to the pyrrolidine ring, which imparts unique chemical properties to the molecule. This compound is often used as a building block in the synthesis of more complex molecules and has applications in medicinal chemistry, particularly in the development of pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-3-Methoxypyrrolidine-2-carboxylic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method is the asymmetric hydrogenation of a suitable precursor, such as a pyrrolidine derivative, in the presence of a chiral catalyst. This reaction is usually carried out under mild conditions, with hydrogen gas and a solvent like ethanol or methanol.
Another approach involves the use of chiral auxiliaries, which are temporarily attached to the precursor molecule to induce the desired stereochemistry during the reaction. After the reaction is complete, the chiral auxiliary is removed, yielding the target compound with high enantiomeric purity.
Industrial Production Methods
In an industrial setting, the production of (2R,3R)-3-Methoxypyrrolidine-2-carboxylic acid may involve large-scale asymmetric hydrogenation processes using highly efficient chiral catalysts. These processes are optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and solvent composition. Additionally, continuous flow reactors may be employed to enhance the efficiency and scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
(2R,3R)-3-Methoxypyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of (2R,3R)-3-Hydroxypyrrolidine-2-carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde, depending on the reducing agent used.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or amines, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium iodide (NaI) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: (2R,3R)-3-Hydroxypyrrolidine-2-carboxylic acid.
Reduction: (2R,3R)-3-Methoxypyrrolidine-2-methanol or (2R,3R)-3-Methoxypyrrolidine-2-aldehyde.
Substitution: Various substituted pyrrolidine derivatives, depending on the nucleophile used.
Applications De Recherche Scientifique
(2R,3R)-3-Methoxypyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of drugs targeting specific diseases.
Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of various industrial products.
Mécanisme D'action
The mechanism of action of (2R,3R)-3-Methoxypyrrolidine-2-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may act as an enzyme inhibitor or receptor agonist/antagonist. The methoxy group and the carboxylic acid group play crucial roles in its binding to molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the desired therapeutic effect.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R,3R)-Hydroxybupropion: A major metabolite of the antidepressant bupropion, with similar stereochemistry but different functional groups.
(2R,3R)-Dihydromyricetin: A flavonoid with antioxidant properties, sharing the same stereochemistry but differing in its overall structure and biological activity.
Uniqueness
(2R,3R)-3-Methoxypyrrolidine-2-carboxylic acid is unique due to its specific combination of a methoxy group and a carboxylic acid group on a pyrrolidine ring. This unique structure imparts distinct chemical properties and biological activities, making it a valuable compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C6H11NO3 |
|---|---|
Poids moléculaire |
145.16 g/mol |
Nom IUPAC |
(2R,3R)-3-methoxypyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C6H11NO3/c1-10-4-2-3-7-5(4)6(8)9/h4-5,7H,2-3H2,1H3,(H,8,9)/t4-,5-/m1/s1 |
Clé InChI |
NIKRPQUOBKTPNA-RFZPGFLSSA-N |
SMILES isomérique |
CO[C@@H]1CCN[C@H]1C(=O)O |
SMILES canonique |
COC1CCNC1C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[5-(Difluoromethyl)pyrimidin-2-yl]methanamine](/img/structure/B13060409.png)
![4-Chloro-2-(4-ethoxyphenyl)-5-(thiophen-2-YL)thieno[2,3-D]pyrimidine](/img/structure/B13060412.png)
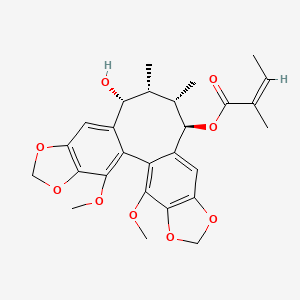
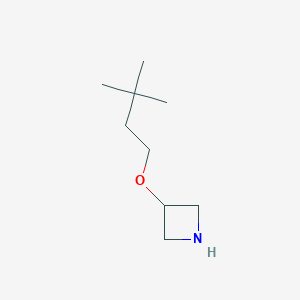
![ethyl N-[(Z)-2-acetyl-3-(4-methoxyanilino)-2-propenoyl]carbamate](/img/structure/B13060428.png)
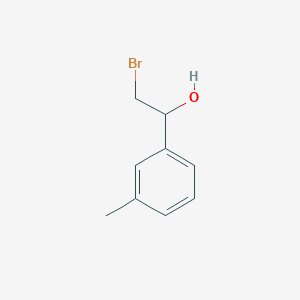
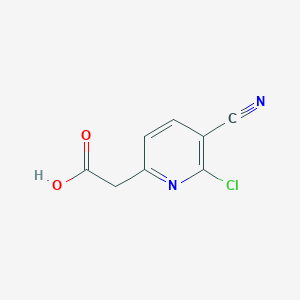
![2-{[(Tert-butoxy)carbonyl]amino}-2-(1-methylpiperidin-4-yl)acetic acid](/img/structure/B13060447.png)

